molecular formula C23H21NO4 B4656165 N-(3-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(3-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B4656165
M. Wt: 375.4 g/mol
InChI Key: YOFGVCAMOHWFDC-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, commonly known as 'DMBA', is a synthetic compound that has gained significant attention in the field of medicinal chemistry and drug discovery. It is a member of the acetanilide family of compounds and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of DMBA is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. DMBA has also been shown to inhibit the activity of acetylcholinesterase (AChE) enzyme, which is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is an important neurotransmitter involved in learning and memory.
Biochemical and physiological effects:
DMBA has been shown to exhibit anti-inflammatory and analgesic effects in various preclinical studies. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. DMBA has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. DMBA has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for lab experiments. It is a well-established compound, and the synthesis method is straightforward. DMBA is also readily available from commercial sources. However, DMBA has some limitations for lab experiments. It is a relatively expensive compound, and large quantities may not be readily available. DMBA is also a highly potent compound, and caution should be exercised when handling and using it in lab experiments.

Future Directions

DMBA has several potential future directions for research. It may be investigated further for its potential use as a drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. DMBA may also be investigated for its potential use as an anti-inflammatory and analgesic drug. The mechanism of action of DMBA may be further elucidated to better understand its therapeutic effects. DMBA may also be investigated for its potential use in combination with other drugs for the treatment of cancer.

Scientific Research Applications

DMBA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various preclinical studies. DMBA has also been investigated for its potential use as a drug for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-27-20-12-11-16(13-21(20)28-2)14-22(25)24-19-10-6-9-18(15-19)23(26)17-7-4-3-5-8-17/h3-13,15H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFGVCAMOHWFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[3-(phenylcarbonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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